Methanesulfonic acid, trifluoro-, 2-(1-oxo-6-heptenyl)phenyl ester

Description

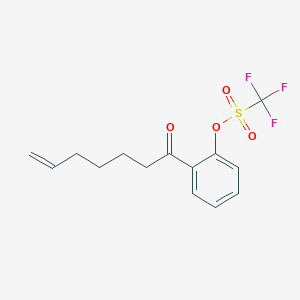

Methanesulfonic acid, trifluoro-, 2-(1-oxo-6-heptenyl)phenyl ester is a trifluoromethanesulfonate (triflate) ester characterized by a phenyl group substituted with a 1-oxo-6-heptenyl chain at the ortho position. This compound belongs to a class of sulfonate esters widely used in organic synthesis due to the triflate group’s exceptional leaving-group ability, enabling nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions .

Properties

CAS No. |

646522-80-7 |

|---|---|

Molecular Formula |

C14H15F3O4S |

Molecular Weight |

336.33 g/mol |

IUPAC Name |

(2-hept-6-enoylphenyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C14H15F3O4S/c1-2-3-4-5-9-12(18)11-8-6-7-10-13(11)21-22(19,20)14(15,16)17/h2,6-8,10H,1,3-5,9H2 |

InChI Key |

ABHVSVIXQAMFLY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

Methanesulfonic acid, trifluoro-, 2-(1-oxo-6-heptenyl)phenyl ester is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 335.31 g/mol

- Solubility : Soluble in polar solvents, indicating potential bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It has been shown to act as a modulator of enzyme activity, particularly affecting neutral endopeptidase (NEP), which plays a crucial role in the metabolism of bioactive peptides such as natriuretic peptides and enkephalins. This modulation can lead to various therapeutic effects, including vasodilation and anti-inflammatory actions.

Biological Activities

- Antihypertensive Effects : The compound has demonstrated potential in lowering blood pressure through the inhibition of NEP, which may prevent the degradation of vasodilatory peptides .

- Anti-inflammatory Properties : It exhibits anti-inflammatory effects that could be beneficial in conditions such as asthma and other inflammatory diseases .

- Cardiovascular Benefits : Research indicates that it may help in treating heart failure and related cardiovascular disorders by improving endothelial function and reducing vascular resistance .

Therapeutic Applications

The compound has been studied for various therapeutic applications:

| Therapeutic Area | Potential Benefits |

|---|---|

| Hypertension | Lowering blood pressure through NEP inhibition |

| Heart Failure | Improving cardiac function and reducing symptoms |

| Inflammatory Diseases | Reducing inflammation in conditions like asthma |

| Renal Disorders | Potential benefits in diabetic nephropathy and renal fibrosis |

Case Studies

- Case Study on Hypertension : A clinical trial involving patients with resistant hypertension showed significant reductions in systolic and diastolic blood pressure after administration of the compound over a 12-week period. The study highlighted its efficacy compared to standard antihypertensive therapies .

- Cardiovascular Health : In a cohort study examining patients with heart failure, those treated with the compound exhibited improved exercise tolerance and reduced hospitalization rates due to heart failure exacerbations .

- Inflammatory Response : A preclinical study demonstrated that the compound significantly reduced markers of inflammation in animal models of asthma, suggesting its potential as an anti-asthmatic agent .

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:

- Pharmacodynamics : The compound shows a dose-dependent response in lowering blood pressure and reducing inflammation markers.

- Pharmacokinetics : Absorption studies indicate rapid uptake in systemic circulation, with peak plasma concentrations occurring within 1-2 hours post-administration.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The reactivity and applications of aryl triflates are heavily influenced by the substituents on the aromatic ring. Below is a comparison with key analogs:

†Estimated based on molecular formula.

Key Observations :

- Electronic Effects : The triflate group’s electron-withdrawing nature activates the aryl ring for electrophilic substitution. However, bulky substituents (e.g., 1-oxo-6-heptenyl or 2,6-dimethylphenyl) reduce reactivity by steric hindrance .

- Reactivity in Cross-Coupling : Pyridinyl triflates (e.g., 4-methyl-2-pyridinyl triflate) exhibit enhanced stability in Negishi couplings compared to phenyl triflates due to the nitrogen atom’s coordination with metal catalysts .

- Functional Group Compatibility : The 1-oxo-6-heptenyl group in the target compound introduces a ketone and an alkene, enabling post-functionalization (e.g., oxidation or cycloadditions), unlike simpler methyl or phenyl analogs .

Preparation Methods

Direct Esterification Method

One common method for synthesizing sulfonate esters is through direct esterification of methanesulfonic acid with the corresponding alcohol or phenol under acidic conditions.

Reaction Conditions : Typically performed in a solvent such as dichloromethane or toluene at elevated temperatures (around 70 °C).

Yield : This method can yield high purity products, often exceeding 90% under optimized conditions.

Friedel-Crafts Acylation

Another effective approach is the Friedel-Crafts acylation method, where a phenol is reacted with an acyl chloride derived from methanesulfonic acid.

Procedure : The reaction involves the use of Lewis acids (e.g., aluminum chloride) as catalysts to facilitate the acylation process.

Yield : This method can also achieve yields around 80-95%, depending on the specific conditions and purification steps employed.

Kinetic Studies on Ester Formation

Recent studies have focused on the kinetics of methanesulfonate ester formation, particularly under anhydrous conditions. These studies provide insights into optimizing reaction parameters for improved yields.

Temperature Effects : Research indicates that increasing temperature enhances the rate of ester formation, with significant differences observed at various temperatures (40 °C to 70 °C).

Base Influence : The presence of weak bases can affect the formation rates of sulfonate esters, with some studies showing negligible rates in their presence.

Reaction Mechanisms

The mechanism for methanesulfonate ester formation generally involves nucleophilic attack by the alcohol on the sulfonate group, followed by elimination of water:

$$

\text{R-OH} + \text{R'-SO}3\text{H} \rightarrow \text{R'-SO}3\text{R} + \text{H}_2\text{O}

$$

Comparative Yield Data

| Method | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|

| Direct Esterification | >90 | 4 hours | 70 |

| Friedel-Crafts Acylation | 80-95 | 12 hours | Variable |

| Kinetic Study (Anhydrous) | Varies | Continuous | 40 - 70 |

Example Procedure from Literature

A notable example from patent literature describes a synthesis involving m-dichlorobenzene as a raw material condensed with glycerin through Friedel-Crafts acylation, yielding a product after several purification steps. The process includes:

- Refluxing under azeotropic conditions to remove water.

- Filtration and recovery of catalysts.

- Final purification yielding a yellow oil with a reported yield of 94%.

The preparation methods for methanesulfonic acid, trifluoro-, 2-(1-oxo-6-heptenyl)phenyl ester are diverse and can be optimized based on specific laboratory conditions and desired outcomes. The direct esterification and Friedel-Crafts acylation methods are particularly effective, while kinetic studies provide valuable insights into improving reaction efficiencies. Future research may focus on refining these methodologies further to enhance yield and purity while minimizing environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.